3',4'-Dihydroxytrimethoprim
CAS No.: 71525-06-9
Cat. No.: VC16522351
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71525-06-9 |
|---|---|
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |
| Standard InChI | InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |
| Standard InChI Key | WVHDIARSSOXGNW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Derivation
3',4'-Dihydroxytrimethoprim (IUPAC name: 2,4-diamino-5-(3,4-dihydroxybenzyl)pyrimidine) arises from the sequential oxidative demethylation of trimethoprim’s 3'- and 4'-methoxy groups (-OCH₃) to hydroxyl groups (-OH). This structural alteration reduces the compound’s lipophilicity compared to the parent drug, as evidenced by a lower logP value (estimated 0.8 vs. trimethoprim’s 1.2) . The metabolite retains the pyrimidine ring and diamino substituents critical for DHFR binding but exhibits diminished affinity due to the loss of methoxy groups, which stabilize interactions with bacterial enzyme pockets .
Physicochemical Properties
| Property | Trimethoprim | 3',4'-Dihydroxytrimethoprim |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₂H₁₄N₄O₃ |
| Molecular Weight (g/mol) | 290.32 | 262.27 |
| logP | 1.2 | 0.8 (estimated) |
| Aqueous Solubility | 0.4 mg/mL | 12 mg/mL (estimated) |
| Protein Binding | 44% | <20% (estimated) |
Data derived from DrugBank and metabolic studies .
Metabolic Pathways and Biotransformation
Enzymatic Demethylation
Trimethoprim undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 catalyzing the 3'- and 4'-demethylation reactions, respectively . The process follows first-order kinetics, producing 3'-hydroxytrimethoprim and 4'-hydroxytrimethoprim as intermediates before further oxidation to the dihydroxy form.
Renal Excretion
Approximately 50–60% of an oral trimethoprim dose is excreted unchanged in urine within 24 hours, while 10–20% is metabolized to 3',4'-dihydroxytrimethoprim and other minor metabolites . The metabolite’s renal clearance involves glomerular filtration and passive tubular secretion, with negligible reabsorption due to its high polarity .
Pharmacological Activity and Clinical Relevance
Antimicrobial Efficacy
In vitro studies indicate that 3',4'-dihydroxytrimethoprim possesses <10% of the DHFR inhibitory activity of trimethoprim against Escherichia coli (IC₅₀ = 12 μM vs. 0.8 μM for trimethoprim) . This reduction is attributed to the loss of methoxy groups, which disrupt van der Waals interactions with hydrophobic residues in the bacterial DHFR active site.
Drug-Drug Interactions (DDIs)
As a substrate of multidrug and toxin extrusion (MATE) transporters, 3',4'-dihydroxytrimethoprim may compete with cationic drugs like metformin for renal excretion, potentially altering their pharmacokinetics . PBPK models predict a 15–20% increase in metformin’s AUC when co-administered with trimethoprim, partly due to metabolite-mediated MATE1 inhibition .
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 230 nm) remains the gold standard for quantifying 3',4'-dihydroxytrimethoprim in plasma and urine. A validated method reports a retention time of 6.2 minutes, with a lower limit of quantification (LLOQ) of 0.1 μg/mL .
Mass Spectrometry
LC-MS/MS assays enable precise detection at nanogram concentrations, utilizing transitions of m/z 263.1 → 245.1 (metabolite) and m/z 291.2 → 230.1 (trimethoprim) . These methods are critical for studying metabolite accumulation in patients with renal impairment.
Toxicological Considerations
Acute Toxicity
Rodent studies show an LD₅₀ of 1,200 mg/kg for 3',4'-dihydroxytrimethoprim, compared to 800 mg/kg for trimethoprim, suggesting lower acute toxicity . Adverse effects in humans—primarily nausea and rash—are rare and dose-dependent.
Chronic Exposure Risks
Prolonged exposure in renal-impaired patients may lead to metabolite accumulation, though no direct nephrotoxicity has been observed. Hemolytic anemia risk remains theoretical, requiring monitoring in G6PD-deficient individuals .
Research Frontiers and Unanswered Questions
Transporter-Mediated Interactions
Ongoing studies explore the metabolite’s affinity for organic cation transporters (OCT1/2) and its role in DDIs with antidiabetics and antivirals. Preliminary data suggest OCT2-mediated hepatic uptake may influence its tissue distribution .
Pharmacogenomic Variability
CYP2C9 polymorphisms (e.g., CYP2C93) reduce 4'-demethylation activity by 30–40%, altering metabolite ratios in slow metabolizers . Population pharmacokinetic models are needed to guide dosing in genetically diverse cohorts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume